

# Application Notes and Protocols for Assessing Larazotide Acetate Efficacy Using Ussing Chambers

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## Compound of Interest

Compound Name: Larazotide Acetate

Cat. No.: B608467

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## Introduction

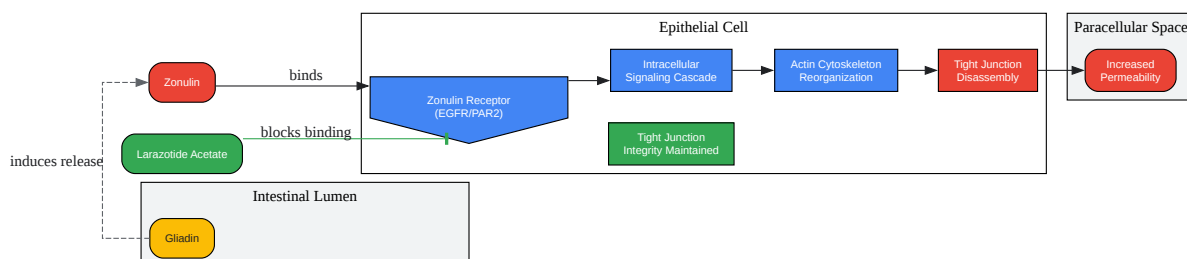
**Larazotide acetate** is a synthetic octapeptide that acts as a first-in-class tight junction regulator.[1][2] It is under investigation for its potential to treat autoimmune conditions such as celiac disease by restoring intestinal barrier function.[1][2][3] The integrity of the intestinal epithelium is maintained by tight junctions, which control the paracellular passage of ions and solutes.[4] Disruption of these junctions leads to increased intestinal permeability, a key factor in the pathogenesis of various inflammatory and autoimmune diseases.[3][5] **Larazotide acetate** is designed to counteract this by preventing the disassembly of tight junctions.[3][6]

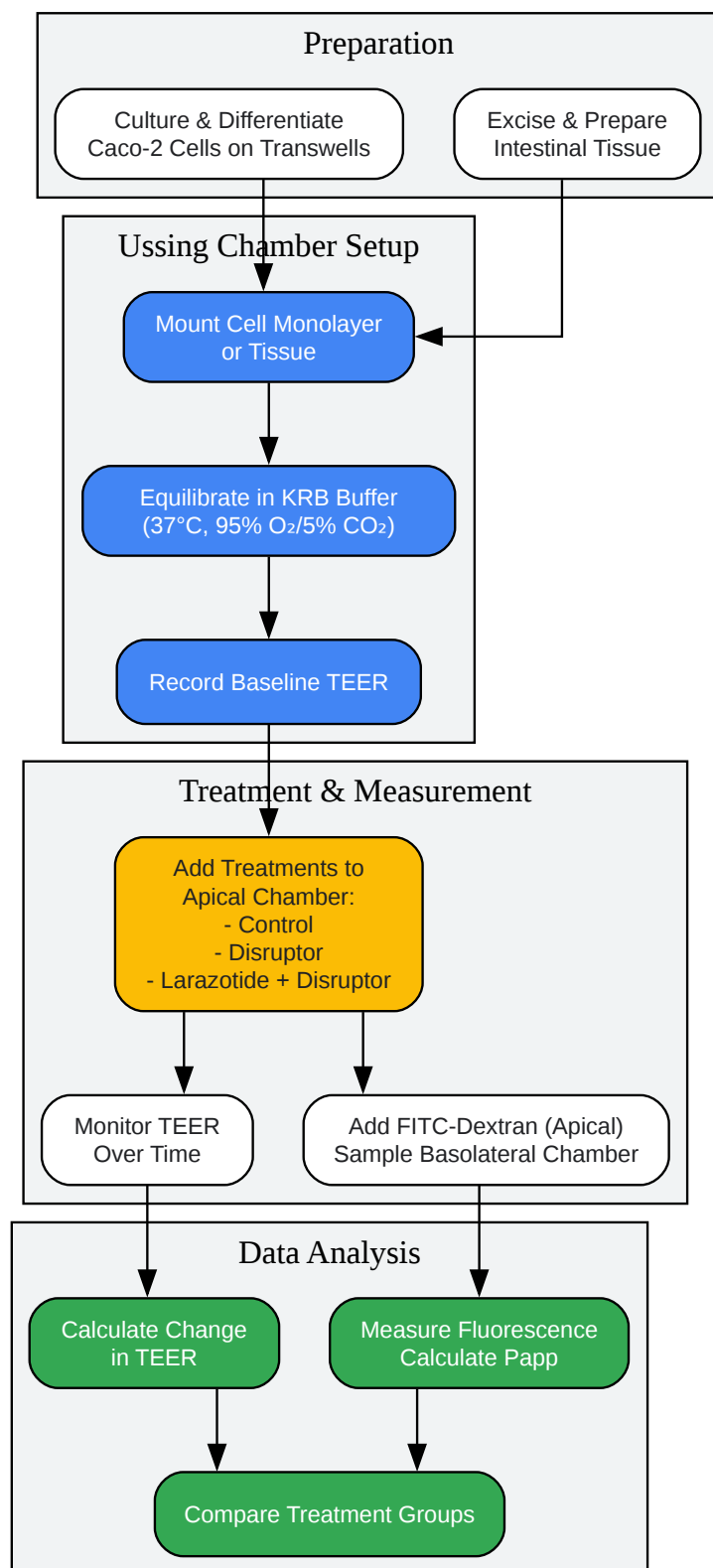
The Ussing chamber is a well-established ex vivo and in vitro system for studying the transport of ions, nutrients, and drugs across epithelial tissues.[7][8][9][10] It allows for the precise measurement of key parameters of intestinal barrier function, including Transepithelial Electrical Resistance (TEER) and the flux of paracellular markers.[7][11] TEER is a measure of the overall resistance of the epithelial barrier to ion flow, with higher values indicating greater integrity.[7][11] Paracellular flux assays, often using fluorescently labeled molecules like FITC-dextran, directly quantify the passage of substances through the space between cells.[4] This application note provides detailed protocols for utilizing Ussing chambers to assess the efficacy of **larazotide acetate** in preserving and restoring intestinal barrier function.

## Mechanism of Action of Larazotide Acetate

**Larazotide acetate**'s primary mechanism of action is the modulation of the zonulin signaling pathway.[1][2][12] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes.[1][3] In certain pathological conditions, such as celiac disease, stimuli like gliadin (a component of gluten) trigger the release of zonulin.[3] Zonulin then binds to its receptors on the surface of intestinal epithelial cells, such as epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[1][3] This binding initiates a signaling cascade that leads to the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[1][3][13] These events result in the disassembly of tight junctions and a subsequent increase in intestinal permeability.[3][13]

**Larazotide acetate**, being a structural analog of a zonulin fragment, acts as a competitive antagonist of the zonulin receptor.[1][2][13] By blocking the binding of zonulin to its receptors, **larazotide acetate** prevents the downstream signaling events that lead to tight junction disassembly.[3][6] This helps to maintain the integrity of the intestinal barrier, even in the presence of stimuli that would otherwise increase permeability.[14]





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